molecular formula C12H22Na8O35S8 B12829140 Sucrose octasulfate, sodium salt

Sucrose octasulfate, sodium salt

Cat. No.: B12829140
M. Wt: 1166.7 g/mol
InChI Key: GUBILXFXLFQUAL-QRDGSJRXSA-N
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Description

Sucrose octasulfate, sodium salt: is a chemically modified form of sucrose where eight sulfate groups are attached to the sugar molecule. This modification enhances its polarity and solubility in water, making it a valuable tool in various areas of research. It is a white solid that is sparingly soluble in water and has a molecular formula of C12H14Na8O35S8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Sucrose octasulfate, sodium salt is typically synthesized by reacting sucrose with sulfuric acid. This reaction generally occurs under controlled oxidation-reduction conditions, requiring careful management of reaction temperature and time .

Industrial Production Methods: : Industrially, sucrose octasulfate is produced by sulfation of sucrose followed by neutralization with sodium hydroxide to form the sodium salt. This process involves the use of aqueous basic solutions to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: : Sucrose octasulfate, sodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. These reactions often involve the exchange of sulfate groups with other functional groups under specific conditions .

Common Reagents and Conditions: : Common reagents used in these reactions include sulfuric acid for sulfation and sodium hydroxide for neutralization. The reactions typically require controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: : The major products formed from these reactions are various sulfated derivatives of sucrose, which can be further modified for specific applications .

Scientific Research Applications

Medical Applications

1.1 Gastrointestinal Health

Sucrose octasulfate, sodium salt is primarily recognized for its role in gastrointestinal health. It is used clinically to prevent and treat ulcers, particularly in the digestive tract. The compound exhibits cytoprotective properties, which help protect the gastric mucosa from damage caused by acidic environments. Studies have shown that sodium sucrose octasulfate can reduce the incidence of lesions and inflammation in the digestive tract. For instance, research indicates that it binds to the endothelium and remains largely unabsorbed, thus exerting localized effects within the gastrointestinal tract .

1.2 Wound Healing

The Explorer trial demonstrated the effectiveness of sucrose octasulfate dressings in promoting the healing of diabetic foot ulcers (DFUs). In a controlled study involving 240 patients, those treated with sucrose octasulfate dressings showed a significantly higher healing rate (48%) compared to the control group (30%) after 20 weeks. This represents a 2.6-fold increase in healing odds for patients using sucrose octasulfate dressings . The trial confirmed that these dressings did not lead to increased adverse events, making them a safe option for wound management.

Sucrose octasulfate has been noted for its interaction with various biological systems:

  • Mucosal Protection : In studies involving reflux esophagitis models, sucrose octasulfate significantly reduced mucosal injury scores in a dose-dependent manner .
  • Growth Factor Regulation : Research indicates that sucrose octasulfate can modulate fibroblast growth factor-2 (FGF-2) binding to endothelial cells, potentially influencing tumor growth and angiogenesis .

Chemical and Industrial Applications

3.1 Surface-active Agent

Due to its high solubility and polarity, sucrose octasulfate is utilized as a surface-active agent in various industrial applications. It serves as an emulsifying and dispersing agent in cosmetics and personal care products, enhancing product stability and performance .

3.2 Research Reagent

In chemical research, sucrose octasulfate is employed as a model compound to study electrostatic interactions within biological systems. It aids in understanding how charged molecules interact with negatively charged cell surfaces, providing insights into molecular binding mechanisms .

Case Studies and Research Findings

Study Application Findings
Explorer TrialWound Healing48% healing rate in DFU patients using sucrose octasulfate dressings compared to 30% in controls after 20 weeks .
Mucosal Injury StudyGastrointestinal HealthSignificant reduction in mucosal injury scores with sucrose octasulfate administration .
FGF-2 Binding StudyGrowth Factor RegulationSucrose octasulfate modulates FGF-2 interactions affecting cell signaling pathways .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22Na8O35S8

Molecular Weight

1166.7 g/mol

InChI

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1

InChI Key

GUBILXFXLFQUAL-QRDGSJRXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na]

Origin of Product

United States

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